Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 315237-20-8
VCID: VC7179713
InChI: InChI=1S/C17H19BrO6/c1-9-15(16(20)21-5)10-6-13(11(18)7-12(10)23-9)22-8-14(19)24-17(2,3)4/h6-7H,8H2,1-5H3
SMILES: CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC(C)(C)C)C(=O)OC
Molecular Formula: C17H19BrO6
Molecular Weight: 399.237

Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 315237-20-8

Cat. No.: VC7179713

Molecular Formula: C17H19BrO6

Molecular Weight: 399.237

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate - 315237-20-8

Specification

CAS No. 315237-20-8
Molecular Formula C17H19BrO6
Molecular Weight 399.237
IUPAC Name methyl 6-bromo-2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C17H19BrO6/c1-9-15(16(20)21-5)10-6-13(11(18)7-12(10)23-9)22-8-14(19)24-17(2,3)4/h6-7H,8H2,1-5H3
Standard InChI Key WGARMWFYPQZGSS-UHFFFAOYSA-N
SMILES CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)OC(C)(C)C)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate, reflects its intricate substitution pattern. The benzofuran core is substituted at positions 2 (methyl), 3 (methyl carboxylate), 5 (2-tert-butoxy-2-oxoethoxy), and 6 (bromo).

Molecular Formula and Weight

  • Molecular Formula: C17H19BrO6\text{C}_{17}\text{H}_{19}\text{BrO}_6

  • Molecular Weight: 399.23 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, O=16.00).

The tert-butoxy group (C(CH3)3\text{C}(\text{CH}_3)_3) introduces steric bulk, while the bromine atom enhances electrophilic reactivity. The methyl ester at position 3 provides a site for further functionalization via hydrolysis or transesterification.

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, studies on ethyl 5,6-dihydroxybenzofuran-3-carboxylate reveal key structural trends in benzofuran derivatives. The benzofuran ring in such compounds typically adopts a planar conformation, with bond lengths of 1.36–1.41 Å for the fused aromatic system . Substituents like the tert-butoxy group likely induce torsional strain, affecting packing efficiency in the solid state.

Table 1: Key Structural Parameters from Related Benzofuran Derivatives

ParameterValue (Å or °)
C-C bond length (ring)1.38–1.42
C-O bond length (ester)1.34
Dihedral angle (ring)179.5°

Synthesis and Manufacturing

Synthetic routes to methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate likely involve multi-step strategies common to benzofuran chemistry:

  • Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Bromination: Electrophilic aromatic bromination at position 6 using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in dichloromethane .

  • Esterification and Protection:

    • Introduction of the methyl carboxylate via Fischer esterification.

    • Protection of the 5-hydroxy group with a tert-butoxy carbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) and a base like DMAP (4-dimethylaminopyridine).

Industrial-scale production would prioritize atom economy and catalytic processes, though specific protocols remain proprietary.

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

Bromine Substituent

  • Nucleophilic Aromatic Substitution: The bromine at position 6 can be displaced by amines or thiols in polar aprotic solvents (e.g., DMF, DMSO) to yield aryl amines or sulfides .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids enables aryl-aryl bond formation, useful in drug discovery.

Ester and Ether Groups

  • Hydrolysis: The methyl ester is susceptible to saponification with aqueous NaOH, yielding the carboxylic acid.

  • Deprotection: The tert-butoxy group can be removed under acidic conditions (e.g., TFA) to regenerate a hydroxyl group.

Table 2: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
SubstitutionNaN3\text{NaN}_3, DMF, 80°C6-Azido derivative
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4Carboxylic acid at position 3
DeprotectionTFA, CH2Cl2\text{CH}_2\text{Cl}_25-Hydroxy intermediate

Physicochemical Properties

  • Solubility: Moderately soluble in chlorinated solvents (e.g., DCM, chloroform) and THF; poorly soluble in water.

  • Melting Point: Estimated 120–135°C (based on analogous brominated benzofurans ).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic media.

Applications in Scientific Research

Medicinal Chemistry

The bromine and ester groups make this compound a promising scaffold for anticancer and antimicrobial agents. Brominated benzofurans exhibit inhibitory activity against kinases and proteases .

Material Science

Benzofuran derivatives are explored as organic semiconductors due to their planar π-conjugated systems. The tert-butoxy group may enhance solubility in polymer matrices .

Comparative Analysis with Related Compounds

Compared to methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate :

  • Structural Difference: Replacement of the amino-oxoethoxy group with tert-butoxy-2-oxoethoxy.

  • Impact: Increased steric hindrance and altered electronic properties affect reactivity and bioavailability.

Recent Research Developments

Recent crystallographic studies highlight the role of substituents in modulating benzofuran derivatives’ solid-state properties. Computational modeling (e.g., DFT) is increasingly used to predict reactivity and optimize synthetic routes.

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